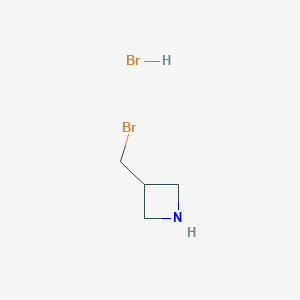
3-(2,3,5-Trifluorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,5-Trifluorophenyl)azetidine: is a chemical compound characterized by the presence of an azetidine ring substituted with a trifluorophenyl group Azetidines are four-membered nitrogen-containing heterocycles, and the trifluorophenyl group introduces unique electronic properties due to the presence of fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Trifluorophenyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,3,5-trifluorobenzylamine with a suitable electrophile under basic conditions can lead to the formation of the azetidine ring . Another method involves the use of azetidine precursors that undergo substitution reactions to introduce the trifluorophenyl group .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,3,5-Trifluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(2,3,5-Trifluorophenyl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of novel compounds with specific reactivity .
Biology: Its structural features allow it to interact with biological macromolecules in unique ways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents .
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability .
Mécanisme D'action
The mechanism of action of 3-(2,3,5-Trifluorophenyl)azetidine involves its interaction with specific molecular targets. The trifluorophenyl group can engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity. The azetidine ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that modulate biological pathways .
Comparaison Avec Des Composés Similaires
- 2-(3,4,5-Trifluorophenyl)azetidine
- 3-[(2,4,5-Trifluorophenyl)methoxy]azetidine
- Azetidine-2-carboxylic acid derivatives
Uniqueness: 3-(2,3,5-Trifluorophenyl)azetidine is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C9H8F3N |
|---|---|
Poids moléculaire |
187.16 g/mol |
Nom IUPAC |
3-(2,3,5-trifluorophenyl)azetidine |
InChI |
InChI=1S/C9H8F3N/c10-6-1-7(5-3-13-4-5)9(12)8(11)2-6/h1-2,5,13H,3-4H2 |
Clé InChI |
DVWVCNZMHHXGSD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C(C(=CC(=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)
![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)
![5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13704432.png)










